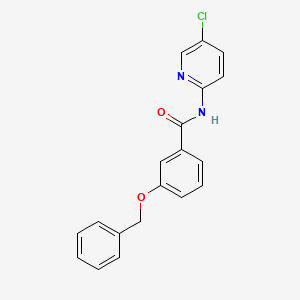
1-(2-chlorobenzyl)-4-(4-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
1-(2-Chlorobenzyl)-4-(4-fluorophenyl)piperazine is synthesized through various methods including condensation reactions, nucleophilic substitution reactions, and reduction followed by fluorination processes. While specific studies directly on this compound are limited, similar piperazine derivatives are synthesized using related techniques which can provide insights into potential methods for its synthesis (Mishra & Chundawat, 2019), (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
Piperazine derivatives like 1-(2-chlorobenzyl)-4-(4-fluorophenyl)piperazine typically feature complex molecular structures, characterized by X-ray crystallography. They often crystallize in specific systems with detailed unit cell parameters. For example, similar structures demonstrate specific spatial arrangements, angles, and intermolecular interactions which could be relevant for the subject compound (Özbey et al., 1998), (Glaoui et al., 2017).
Chemical Reactions and Properties
While specific reactions of 1-(2-chlorobenzyl)-4-(4-fluorophenyl)piperazine are not detailed, related compounds show a variety of chemical behaviors, including interactions with other compounds and potential biological activities. These can be influenced by factors such as the presence of the chlorobenzyl and fluorophenyl groups (Romagnoli et al., 2008), (Ohtaka et al., 1989).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline forms, of piperazine derivatives are typically determined using various analytical techniques. The physical form can significantly influence the compound's application and effectiveness (Awasthi et al., 2014).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, reactivity towards other chemical groups, and stability under different conditions are crucial for understanding the behavior of piperazine derivatives. These properties are influenced by the structural elements and substituents present in the molecule (Naveen et al., 2009).
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2/c18-17-4-2-1-3-14(17)13-20-9-11-21(12-10-20)16-7-5-15(19)6-8-16/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOJWPOOOJEWSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-furyl)imidazo[2,1-a]isoquinoline](/img/structure/B5653403.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5653408.png)
![1-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]phenyl}ethanone](/img/structure/B5653412.png)

![[(3R*,4R*)-4-[(dimethylamino)methyl]-1-(4-phenylbutanoyl)-3-pyrrolidinyl]methanol](/img/structure/B5653427.png)

![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B5653437.png)
![3-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5653445.png)
![3-(1-isopropyl-1H-imidazol-2-yl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine](/img/structure/B5653450.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5653457.png)
![2-{1-cyclohexyl-5-[(4-oxoquinolin-1(4H)-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5653475.png)

